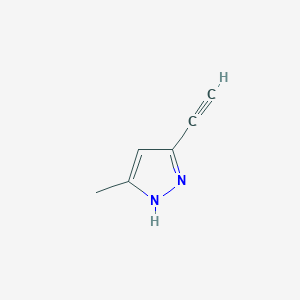

3-ethynyl-5-methyl-1H-pyrazole

Description

3-Ethynyl-5-methyl-1H-pyrazole is a pyrazole-based heterocyclic compound characterized by an ethynyl (-C≡CH) group at position 3 and a methyl (-CH₃) group at position 4. Pyrazoles are five-membered aromatic rings with two adjacent nitrogen atoms, and their derivatives are widely studied for applications in medicinal chemistry, agrochemicals, and materials science due to their tunable electronic and steric properties. The ethynyl group introduces sp-hybridized carbon atoms, enabling unique reactivity patterns such as participation in click chemistry or conjugation with other π-systems. This compound’s structural features make it a versatile intermediate for synthesizing functionalized molecules with tailored biological or physicochemical properties .

Properties

Molecular Formula |

C6H6N2 |

|---|---|

Molecular Weight |

106.13 g/mol |

IUPAC Name |

3-ethynyl-5-methyl-1H-pyrazole |

InChI |

InChI=1S/C6H6N2/c1-3-6-4-5(2)7-8-6/h1,4H,2H3,(H,7,8) |

InChI Key |

KGTYSBBLGWUJGT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NN1)C#C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethynyl-5-methyl-1H-pyrazole can be achieved through several methods. One common approach involves the cycloaddition of terminal alkynes with hydrazines. For instance, a silver-mediated [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes provides pyrazoles under mild conditions . Another method includes the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which can be oxidized to pyrazoles using bromine or other oxidizing agents .

Industrial Production Methods

Industrial production of 3-ethynyl-5-methyl-1H-pyrazole typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-ethynyl-5-methyl-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the ethynyl group to other functional groups.

Substitution: The compound can participate in substitution reactions, where the ethynyl or methyl groups are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include bromine for oxidation, hydrogen gas for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific catalysts to achieve high selectivity and yield.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of 3-ethynyl-5-methyl-1H-pyrazole can yield pyrazole derivatives with additional functional groups, while substitution reactions can introduce new substituents at the ethynyl or methyl positions.

Scientific Research Applications

3-ethynyl-5-methyl-1H-pyrazole has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

Industry: The compound is used in the production of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 3-ethynyl-5-methyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in π-π interactions, while the pyrazole ring can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Substituent Effects on Reactivity and Electronic Properties

The substituents on the pyrazole ring significantly influence electronic distribution and chemical behavior. Below is a comparison of 3-ethynyl-5-methyl-1H-pyrazole with analogous compounds:

| Compound Name | Substituents (Position) | Key Electronic Features | Reactivity Highlights |

|---|---|---|---|

| 3-Ethynyl-5-methyl-1H-pyrazole | -C≡CH (3), -CH₃ (5) | Electron-withdrawing ethynyl group | Participates in cycloaddition reactions |

| 3-Ethoxy-5-methyl-1H-pyrazole | -OCH₂CH₃ (3), -CH₃ (5) | Electron-donating ethoxy group | Enhanced nucleophilicity at position 3 |

| Ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate | -Cl (3), -COOEt (5) | Electron-withdrawing Cl and ester groups | Susceptible to nucleophilic substitution |

| 3-Amino-5-methyl-1H-pyrazole | -NH₂ (3), -CH₃ (5) | Electron-donating amino group | Forms hydrogen bonds; basic character |

Key Insights :

- The ethynyl group in 3-ethynyl-5-methyl-1H-pyrazole withdraws electron density, reducing the ring’s basicity compared to amino or ethoxy derivatives .

- Ethoxy and amino substituents enhance nucleophilicity, while chloro and ethynyl groups favor electrophilic substitution or cross-coupling reactions .

Physicochemical Properties

Substituents also impact solubility, stability, and crystallinity:

| Compound Name | Solubility (H₂O) | Melting Point (°C) | Stability |

|---|---|---|---|

| 3-Ethynyl-5-methyl-1H-pyrazole | Low | 120–125 (predicted) | Air-sensitive (ethynyl) |

| 3-Ethoxy-5-methyl-1H-pyrazole | Moderate | 80–85 | Stable under ambient conditions |

| 3-Amino-5-methyl-1H-pyrazole | High | 150–155 | Hygroscopic (amino group) |

Key Insights :

- The ethynyl group reduces water solubility but enhances compatibility with organic solvents .

- Amino derivatives exhibit higher solubility due to hydrogen bonding but may require stabilization against oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.